4'-Hydroxy-3',5,7-trimethoxyflavone
Description
Nomenclature and Chemical Classification of 4'-Hydroxy-3',5,7-trimethoxyflavone
This compound is a specific chemical entity within the flavonoid family. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one. This name precisely describes its molecular architecture. The compound is also known by several synonyms, which are often encountered in scientific literature.
From a classification standpoint, this compound belongs to the flavone (B191248) subclass of flavonoids. nih.govnih.gov Flavones are characterized by a backbone structure of 2-phenyl-4H-1-benzopyran-4-one. The defining feature of flavones is a double bond between the second and third carbon atoms of the C-ring, which distinguishes them from other flavonoid subclasses like flavanones. nih.gov The specific nature of this compound arises from the pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups attached to its basic flavone skeleton.
Table 1: Nomenclature and Classification
| Property | Detail |
|---|---|
| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one |
| Molecular Formula | C18H16O6 nih.gov |
| Chemical Class | Flavonoid |
Foundational Importance of Flavonoids in Natural Product Chemistry
Flavonoids represent a major class of polyphenolic compounds that are synthesized by plants through the phenylpropanoid pathway. wikipedia.orgnih.gov This biosynthetic pathway starts with the amino acid phenylalanine and, through a series of enzymatic reactions, produces a vast array of flavonoid structures. wikipedia.orgmdpi.com The basic C6-C3-C6 skeleton of flavonoids, consisting of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C-ring, is the foundation for their structural diversity. researchgate.net
In the realm of natural product chemistry, flavonoids are of paramount importance for several reasons:
Ubiquity and Diversity: With over 8,000 identified compounds, flavonoids are one of the most numerous and widely distributed groups of plant secondary metabolites. researchgate.netresearchgate.net They are found in fruits, vegetables, grains, bark, roots, stems, flowers, and beverages like tea and wine. nih.gov
Biological Roles in Plants: Flavonoids are not merely byproducts of plant metabolism; they play crucial roles in plant survival and interaction with the environment. nih.gov They contribute to flower and fruit coloration, attracting pollinators and seed dispersers. numberanalytics.com They also protect plants from various biotic and abiotic stresses, including UV radiation, pathogens, and herbivores. nih.govnih.gov
Diverse Biological Activities: The structural diversity of flavonoids translates into a wide spectrum of biological activities. nih.gov Many flavonoids have demonstrated antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties in preclinical studies. nih.govijpsr.comnumberanalytics.com This has made them a focal point of research for potential therapeutic applications. nih.gov Their ability to modulate various cell-signaling pathways is a key aspect of their biological effects. oregonstate.edu
The foundational knowledge of flavonoid chemistry and biology provides the necessary context for investigating specific compounds like this compound and understanding their potential significance.
Current Research Landscape and Gaps for this compound
The current research landscape for this compound indicates that it is a compound of interest, though not as extensively studied as some other common flavonoids like quercetin (B1663063) or kaempferol.
Table 2: Key Research Findings for Flavonoid Compounds
| Flavonoid Compound | Natural Sources | Investigated Biological Activities |
|---|---|---|
| 4',5,7-Trimethoxyflavone (B192596) | Kaempferia parviflora caymanchem.com | Inhibition of acetylcholinesterase and butyrylcholinesterase, radical scavenging, inhibition of osteoclastic differentiation, stimulation of chloride secretion. caymanchem.com |
| 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) | Vitex gardneriana, Vitex pinnata, Lippia nodiflora nih.govchemfaces.comchemsrc.com | Antimicrobial activity against multidrug-resistant bacteria, antitrypanosomal activity, inhibition of lipoxygenase, reduction of pro-inflammatory cytokines. nih.govchemfaces.comchemsrc.com |
| 3,5,7-Trihydroxy-4'-methoxyflavone (Kaempferide) | Various plants biosynth.com | Antioxidant, potential for neuroprotection, cardiovascular health, and anti-inflammatory effects. biosynth.com |
| 7-hydroxy-3',4'-dimethoxyflavone | Synthesized from 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) researchgate.net | Antioxidant activity. researchgate.net |
While research has begun to uncover the biological potential of closely related trimethoxyflavones, there are notable gaps in our understanding of this compound itself. Much of the available data is on isomers or similar compounds. For instance, research on 5-Hydroxy-3',4',7-trimethoxyflavone has shown its potential in combating multidrug-resistant bacteria and its anti-inflammatory properties. nih.govchemsrc.com Similarly, 4',5,7-trimethoxyflavone has been investigated for its enzymatic inhibition and antioxidant capacities. caymanchem.com
However, specific and detailed in vitro and in vivo studies focusing exclusively on the biological activities and mechanisms of action of this compound are less common. There is a clear need for further research to:
Isolate and characterize this compound from a wider range of natural sources.
Conduct comprehensive in vitro screenings to determine its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Elucidate the specific molecular targets and signaling pathways through which it exerts its biological effects.
Perform in vivo studies in animal models to validate the findings from in vitro assays.
Closing these research gaps will be crucial in determining the full potential of this compound as a bioactive compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-14(24-17(18)8-11)10-4-5-12(19)15(6-10)22-2/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJGDTYPNBFBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of 4 Hydroxy 3 ,5,7 Trimethoxyflavone
Identification of Botanical Sources
The presence of 4'-Hydroxy-3',5,7-trimethoxyflavone has been reported in specific plant species. The identification of botanical sources is the foundational step for the isolation of any natural product.
Piper porphyrophyllum
Piper porphyrophyllum has been identified as a botanical source of this compound. nih.gov The genus Piper is well-known for its rich and diverse chemical constituents, which contribute to its wide use in traditional medicine and as spices. The isolation of this specific methoxylated flavone (B191248) from P. porphyrophyllum adds to the chemical knowledge of this genus.
Callicarpa bodinieri
The genus Callicarpa is recognized for producing a variety of phytochemicals, including numerous flavonoids and diterpenes. nih.gov While various methoxyflavones, such as 5-hydroxy-4',3,6,7-tetramethoxyflavone and 7,3',4'-Tri-O-methylluteolin, have been isolated from the leaves of Callicarpa bodinieri, the specific compound this compound is not explicitly documented as an isolate from this particular species in the available literature. researchgate.net However, the confirmed presence of structurally similar flavonoids in the genus highlights its potential as a source for various methoxylated flavones. nih.gov
Botanical Sources for Related Flavonoids
| Botanical Source | Compound Isolated | Reference |
|---|---|---|
| Piper porphyrophyllum | This compound | nih.gov |
| Callicarpa bodinieri | 5-hydroxy-4',3,6,7-tetramethoxy flavone | researchgate.net |
Broader Context of Flavone Distribution in Plants
Flavones, the class to which this compound belongs, are one of the most significant subgroups of flavonoids. nih.gov They are widely found in the leaves, flowers, and fruits of plants, often in their glycosidic forms. nih.govnih.gov Plants synthesize these compounds as secondary metabolites, which are not essential for their primary growth but are crucial for interaction with the environment and for defense. nih.govresearchgate.net
Common dietary sources of flavones include celery, parsley, red peppers, and chamomile. nih.gov The peels of citrus fruits are particularly rich in polymethoxylated flavones. nih.gov Flavonoids are typically located in all parts of a plant, including roots, stems, bark, flowers, and seeds, where they contribute to color and provide protection against various biotic and abiotic stresses. nih.govyoutube.com The specific type and concentration of flavonoids can vary significantly depending on the plant species, part of the plant, and environmental conditions. nih.gov
Extraction and Purification Techniques for Flavonoids
The process of isolating a pure chemical compound like this compound from plant material is a multi-step procedure that begins with extraction, followed by purification and separation. nih.gov
Solvent-Based Extraction Approaches
The initial step in isolating flavonoids from plant material involves extraction using a suitable solvent. e3s-conferences.org The choice of solvent is critical and depends on the polarity of the target compounds. nih.gov For flavonoids, which range from polar (glycosides) to less polar (aglycones like methoxylated flavones), a variety of solvents and techniques are employed. mdpi.com
Common traditional methods include maceration, percolation, and Soxhlet extraction. e3s-conferences.orgnih.gov
Maceration : This simple technique involves soaking the plant material in a chosen solvent for a period, typically at room temperature. e3s-conferences.org Mixtures of ethanol (B145695) and water or methanol (B129727) and water are frequently used. e3s-conferences.org
Percolation : In this method, the solvent is allowed to slowly pass through the plant material packed in a column, which facilitates a more efficient extraction compared to maceration. e3s-conferences.org
Soxhlet Extraction : This is a continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material, ensuring a thorough extraction. It is generally more efficient and requires less solvent than maceration or percolation. e3s-conferences.org
The selection of the solvent system is paramount. Polar solvents like ethanol, methanol, and their aqueous mixtures are effective for extracting a broad range of flavonoids. mdpi.com For less polar flavones, solvents such as acetone, chloroform, and ethyl acetate (B1210297) may be used. mdpi.com The efficiency of extraction is influenced by factors like temperature, solvent-to-sample ratio, particle size of the plant material, and extraction time. mdpi.comagriculturejournals.cz
Summary of Solvent-Based Extraction Techniques for Flavonoids
| Extraction Method | Principle | Common Solvents | Key Features |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent in an airtight container at room temperature. e3s-conferences.org | Ethanol-water mixtures, Methanol-water mixtures. e3s-conferences.org | Simple, but may require longer extraction times. |
| Percolation | Drop-by-drop passage of solvent through the plant material in a percolator. e3s-conferences.org | Water, ethanol, methanol, ethanol-water mixtures. e3s-conferences.org | More efficient than maceration. |
| Soxhlet Extraction | Continuous extraction with fresh solvent using a reflux and siphoning mechanism. e3s-conferences.org | Ethanol. e3s-conferences.org | Highly efficient, automated, and requires less solvent. |
| Ultrasonic-Assisted Extraction | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | Ethanol, ethanol-water mixtures. nih.gov | Faster, more environmentally friendly. nih.gov |
Synthetic Approaches and Chemical Modification Strategies for 4 Hydroxy 3 ,5,7 Trimethoxyflavone and Analogous Structures
De novo Synthesis Pathways for Methoxyflavones
The de novo synthesis of methoxyflavones, including 4'-Hydroxy-3',5,7-trimethoxyflavone, typically involves the construction of the flavone (B191248) backbone from simpler, readily available starting materials. Several established methods are commonly employed, often with modifications to accommodate specific substitution patterns.
One of the most prevalent strategies for flavone synthesis is the Allan-Robinson reaction . This method involves the condensation of an o-hydroxyacetophenone with an aromatic anhydride (B1165640) and its corresponding sodium salt. For the synthesis of methoxyflavones, appropriately substituted acetophenones and benzoic anhydrides serve as the key building blocks. The reaction proceeds through the formation of a 1,3-diketone intermediate, which then undergoes cyclization to form the flavone core. mdpi.com
Another widely used approach is based on the oxidative cyclization of chalcones . researchgate.netmdpi.com Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an aromatic aldehyde. mdpi.com The subsequent cyclization of the chalcone (B49325) to the flavone can be achieved using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO) or under microwave irradiation, which can lead to improved yields and shorter reaction times. researchgate.netmdpi.com
The choice of starting materials is crucial for directing the synthesis towards the desired methoxyflavone. For instance, the synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) involves the use of an appropriately substituted phloroglucinol (B13840) derivative and a dimethoxybenzoyl chloride. olemiss.edu The strategic use of protecting groups is often necessary to prevent unwanted side reactions, especially when dealing with multiple hydroxyl groups. olemiss.edu Silyl protecting groups, for example, have been successfully employed to facilitate cyclization reactions that might otherwise fail. olemiss.edu
| Synthetic Method | Key Intermediates | Common Reagents | Advantages |
| Allan-Robinson Reaction | o-Hydroxyacetophenone, Aromatic anhydride | Sodium salt of the aromatic acid | Good for a variety of substitutions |
| Chalcone Cyclization | Chalcone (from o-hydroxyacetophenone and aromatic aldehyde) | Iodine, DMSO, Microwave irradiation | High yields, shorter reaction times (microwave) researchgate.netmdpi.com |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base (e.g., KOH) | Forms a 1,3-diketone intermediate |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions, offering a powerful strategy for the synthesis of complex molecules like methoxyflavones. nih.gov This approach can provide access to specific isomers and derivatives that are challenging to obtain through purely chemical methods.
Enzymes, such as methyltransferases, can be used for the regioselective methylation of flavonoid precursors. researchgate.net For example, O-methyltransferases can catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a specific hydroxyl group on the flavonoid scaffold. This enzymatic step can be integrated into a multi-step synthesis to introduce methoxy (B1213986) groups at desired positions with high precision. researchgate.net
Furthermore, biotransformation using microorganisms can be employed to modify methoxyflavones. mdpi.com Certain fungi, for instance, can hydroxylate or demethylate methoxyflavone substrates, leading to the formation of new derivatives. mdpi.com These microbial transformations can be highly specific and offer a green alternative to some chemical reagents. The integration of biocatalytic steps can streamline the synthesis of complex natural products and their analogs. nih.gov
Derivatization and Structural Analogs Generation for SAR Studies
The generation of structural analogs of this compound is crucial for understanding how its chemical structure relates to its biological activity (Structure-Activity Relationship or SAR). These studies involve the systematic modification of the parent molecule and the evaluation of the resulting biological effects.
Common derivatization strategies include:
Modification of the B-ring substituents: The number and position of methoxy and hydroxyl groups on the B-ring can be altered. For example, analogs with different patterns of methoxylation have been synthesized and evaluated for their biological activities. nih.govelsevierpure.com
Introduction of different functional groups: Halogens, such as fluorine, have been introduced into the flavone skeleton. For instance, a fluoro-substituted derivative of 5-hydroxy-3',4',7-trimethoxyflavone has been synthesized and studied. nih.govelsevierpure.com
Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility and bioavailability of the flavonoid. Monoglycosylated derivatives of related flavones have been prepared and shown to retain biological activity. nih.govelsevierpure.com
Formation of amides: The B-ring can be functionalized with amino groups, which can then be coupled with various acyl chlorides to form amide derivatives. mdpi.com
These modifications have been shown to influence various biological activities. For example, in a study on the reversal of multidrug resistance, the introduction of a hydroxyl group at the C-5 position of 3',4',7-trimethoxyflavone (to give 5-hydroxy-3',4',7-trimethoxyflavone) resulted in a stronger effect. nih.govelsevierpure.com The following table summarizes some key structural modifications and their reported impact on biological activity.
| Parent Compound | Modification | Resulting Analog | Observed Effect |
| 3',4',7-Trimethoxyflavone | Addition of a hydroxyl group at C-5 | 5-Hydroxy-3',4',7-trimethoxyflavone | Stronger reversal of drug resistance nih.govelsevierpure.com |
| 3',4',7-Trimethoxyflavone | Substitution of H with F at C-5 | 5-Fluoro-3',4',7-trimethoxyflavone | Exhibited reversal of drug resistance nih.govelsevierpure.com |
| 5-Hydroxy-3',4'-dimethoxyflavone | Glycosylation at C-7 | 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | Exhibited reversal of drug resistance nih.govelsevierpure.com |
These examples highlight the importance of systematic derivatization in optimizing the biological profile of methoxyflavones for potential therapeutic applications.
Spectroscopic and Advanced Analytical Characterization of 4 Hydroxy 3 ,5,7 Trimethoxyflavone
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
MS-MS Analysis
Tandem mass spectrometry (MS-MS) is a powerful tool for the structural elucidation of flavonoids, providing detailed information about their substitution patterns through characteristic fragmentation pathways. For 4'-Hydroxy-3',5,7-trimethoxyflavone, the analysis, typically performed using electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, reveals key structural features.
In positive ion mode, the protonated molecule ([M+H]⁺) undergoes a series of fragmentation events. A primary and highly characteristic fragmentation for flavonoids is the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring. This cleavage results in fragment ions that are diagnostic of the substituents on the A- and B-rings. Other common fragmentations include the sequential loss of small neutral molecules such as carbon monoxide (CO) and methyl radicals (•CH₃) from the methoxy (B1213986) groups.
In negative ion mode, the deprotonated molecule ([M-H]⁻) also yields structurally significant fragments. The loss of a methyl radical (•CH₃) from a methoxy group is a prominent fragmentation pathway, particularly for flavonoids with a 3-methoxy group. The resulting [M-H-CH₃]⁻ ion is often a major peak in the spectrum. Further fragmentation can occur through the loss of CO.
Table 1: Predicted MS-MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Description |
| [M+H]⁺ (345.1) | Loss of methyl radical | 330.1 | Loss of •CH₃ from one of the methoxy groups. |
| [M+H]⁺ (345.1) | Loss of CO | 317.1 | Loss of carbon monoxide from the carbonyl group. |
| [M-H]⁻ (343.1) | Loss of methyl radical | 328.1 | Loss of •CH₃, a characteristic fragmentation for methoxylated flavonoids. researchgate.net |
| [M-H-CH₃]⁻ (328.1) | Loss of CO | 300.1 | Subsequent loss of carbon monoxide. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is fundamental for characterizing the chromophoric system of flavonoids. The spectrum of a flavonoid typically displays two primary absorption maxima, referred to as Band I and Band II. Band I, appearing in the 300–380 nm range, corresponds to the electron transitions in the B-ring cinnamoyl system, while Band II, observed between 240–280 nm, arises from the A-ring benzoyl system. chemscene.com The precise wavelengths of these bands are sensitive to the substitution pattern on the flavonoid skeleton.
For this compound, the presence of methoxy groups at positions 3, 5, and 7, and a hydroxyl group at position 4' dictates its UV-Vis spectral properties. The use of chemical shift reagents is a powerful diagnostic method to confirm the location of these functional groups.
Sodium Methoxide (B1231860) (NaOMe): A strong base that deprotonates all hydroxyl groups. A significant bathochromic (red) shift in Band I is expected upon addition of NaOMe due to the deprotonation of the 4'-hydroxyl group. A decrease in intensity over time may indicate compound degradation. nih.gov
Aluminum Chloride (AlCl₃): This reagent forms acid-stable complexes with ortho-dihydroxy groups or acid-labile complexes with hydroxyl groups at positions 3 or 5 that have a neighboring carbonyl group. Since this compound lacks a free 5-hydroxyl group, no significant shift is expected with AlCl₃ alone, confirming the methoxylation at this position. bldpharm.com
Sodium Acetate (B1210297) (NaOAc): A weak base that selectively deprotonates highly acidic hydroxyl groups, such as those at the 7 and 4' positions. A bathochromic shift in Band II of 5-20 nm would typically indicate a free 7-OH group. bldpharm.com The absence of such a shift for this compound confirms the 7-methoxy substitution.
Table 2: Predicted UV-Vis Spectral Data for this compound in Methanol (B129727)
| Solvent/Reagent | Band II (λₘₐₓ, nm) | Band I (λₘₐₓ, nm) | Rationale |
| Methanol (MeOH) | ~250-270 | ~330-350 | Typical absorption for a flavone (B191248) with this substitution pattern. |
| MeOH + NaOMe | No significant shift | +45-65 nm (Bathochromic shift) | Indicates a free 4'-OH group. |
| MeOH + AlCl₃ | No significant shift | No significant shift | Confirms the absence of a free 5-OH group. |
| MeOH + AlCl₃ + HCl | No change from AlCl₃ | No change from AlCl₃ | Confirms the stability of the (non)complex. |
| MeOH + NaOAc | No significant shift | No significant shift | Confirms the absence of a free 7-OH group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information on the functional groups within a molecule. These methods are complementary and can be used to identify key structural components of this compound.
The IR spectrum is expected to show strong absorptions corresponding to the stretching vibrations of the carbonyl group (C=O), the phenolic hydroxyl group (O-H), aromatic rings (C=C), and the ether linkages (C-O-C) of the methoxy groups. Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary data on the aromatic rings and C-C backbone. niscpr.res.innih.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch (broad) | 3200-3500 | Weak or not observed |
| Aromatic C-H | C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H (in -OCH₃) | C-H stretch | 2850-2960 | 2850-2960 |
| Carbonyl (C=O) | C=O stretch | 1620-1660 | 1620-1660 (often strong) |
| Aromatic C=C | C=C ring stretch | 1500-1610 | 1500-1610 (often strong) |
| Ether (Ar-O-CH₃) | C-O-C stretch | 1200-1300 (asymmetric), 1020-1075 (symmetric) | Present |
| Flavone Ring | Ring deformation | 400-800 | 400-800 (often enhanced in SERS) niscpr.res.in |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying the stereochemistry and conformation of chiral molecules.
The compound this compound is an achiral molecule as it does not possess any stereogenic centers and lacks inherent chirality. Therefore, under standard measurement conditions in an achiral solvent, it will not produce a CD signal. nih.gov
However, it is noteworthy that achiral flavonoids can exhibit induced CD spectra under specific circumstances. This can occur through:
Supramolecular Assembly: Self-assembly or aggregation of flavonoid molecules can lead to the formation of larger, chiral structures. researchgate.net
Complexation: Interaction with other chiral molecules, such as proteins, DNA, or cyclodextrins, can induce a CD signal in the flavonoid chromophore.
Thus, while CD spectroscopy is not applicable for the routine structural confirmation of isolated this compound, it could be employed in more advanced studies to investigate its interactions within a chiral biological environment. researchgate.net
Preclinical Biological Investigations of 4 Hydroxy 3 ,5,7 Trimethoxyflavone
Current Understanding of Molecular Targets and Binding Interactions
4'-Hydroxy-3',5,7-trimethoxyflavone, a member of the flavonoid class of natural compounds, has been the subject of research to elucidate its interactions with various molecular targets. ontosight.ainih.gov Computational and experimental studies have provided insights into its binding mechanisms, which are crucial for understanding its biological activities.
Molecular docking and dynamics simulations have been employed to predict and analyze the binding of this compound to the active sites of enzymes. For instance, studies on its interaction with lipoxygenase (LOX) have suggested that the compound binds within the enzyme's active site through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. chemfaces.com These interactions are thought to be responsible for the observed inhibitory activity against LOX. chemfaces.com The stability of the complex formed between the flavonoid and the enzyme has been supported by molecular dynamics simulations. chemfaces.com
In the context of inflammation, the compound's interactions with key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have been investigated. chemfaces.com Docking studies indicate that this compound can form hydrogen bonds with critical amino acid residues in the active sites of both iNOS and COX-2, suggesting a potential molecular basis for its anti-inflammatory effects. chemfaces.com
Furthermore, research has explored the role of this flavone (B191248) in overcoming multidrug resistance in cancer cells. It has been shown to interact with the breast cancer resistance protein (BCRP/ABCG2), an ATP-binding cassette transporter responsible for the efflux of anticancer drugs. nih.gov this compound demonstrated a stronger reversal effect on BCRP-mediated drug resistance compared to a related compound, 3',4',7-trimethoxyflavone. nih.gov This activity is attributed to its ability to inhibit BCRP-mediated efflux and suppress the expression of the BCRP protein. nih.gov
In Vitro Bioactivity Assessment
The antioxidant capacity of this compound and related methoxyflavones has been evaluated using various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metals.
One commonly used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific data for this compound is not detailed in the provided search results, a related compound, 7-hydroxy-5,6,4'-trimethoxyflavone, was found to exhibit antioxidant activity in a DPPH assay with an IC50 value of 221 µg/ml. researchgate.netsemanticscholar.org Another related flavone, 4',5,7-Trimethoxyflavone (B192596), has been shown to scavenge radicals in a Trolox equivalent antioxidant capacity (TEAC) assay at concentrations of 1 and 10 µM. caymanchem.com Generally, flavonoids are recognized for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. jchr.org
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another method used to assess antioxidant potential. jchr.org Similar to the DPPH assay, it measures the radical scavenging ability of a substance. Studies on various trihydroxyflavones have demonstrated their capacity to scavenge ABTS radicals in a dose-dependent manner. jchr.org
The presence of hydroxyl and methoxy (B1213986) groups on the flavone structure is known to influence its antioxidant activity. nih.gov The arrangement and number of these functional groups can affect the molecule's ability to stabilize free radicals.
This compound and its analogs have been investigated for their ability to modulate the activity of various enzymes, which is a key aspect of their potential therapeutic effects.
Lipoxygenase (LOX) Inhibition: This flavone has demonstrated notable inhibitory activity against soybean lipoxygenase, with a reported IC50 value of 23.97 µg/ml. chemfaces.com Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX suggests a potential mechanism for the anti-inflammatory properties of this compound. chemfaces.com
Cyclooxygenase (COX) Inhibition: Research has also explored the effect of this flavone on cyclooxygenase enzymes (COX-1 and COX-2), which are key in the production of prostaglandins, another group of inflammatory mediators. While direct inhibitory values for this compound are not specified, studies on related 5,7-dihydroxyflavones and their O-methylated analogs have shown that their inhibitory activities against COX-2 catalyzed prostaglandin (B15479496) E2 (PGE2) production can be influenced by the substitution pattern on the A and B rings. koreascience.kr For example, 5-hydroxy-7-methoxyflavone analogs showed moderate inhibitory activities. koreascience.kr
Cholinesterase Inhibition: A related compound, 4',5,7-trimethoxyflavone, has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition rates of 47.1% and 46.2%, respectively, at a concentration of 0.1 mg/ml. caymanchem.com These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a target for the management of conditions like Alzheimer's disease.
Tyrosinase Inhibition: Some flavonoids have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com While specific data for this compound is not available in the provided results, a related flavone, genkwanin (B190353) (4',5-Dihydroxy-7-methoxyflavone), demonstrated dose- and time-dependent inhibition of tyrosinase activity. mdpi.com
Cytochrome P450 Modulation: Flavonoids can interact with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various substances, including drugs. researchgate.net For instance, the hydroxylation of certain flavones is mediated by enzymes like CYP1A2, CYP2C19, CYP2D6, and CYP2E1. researchgate.net This indicates that flavonoids, including this compound, could potentially modulate the activity of these enzymes, which has implications for drug-drug interactions.
Enzyme Modulation Activity of Related Flavonoids
| Compound | Enzyme | Activity | Concentration/IC50 |
| This compound | Soybean Lipoxygenase | Inhibition | 23.97 µg/ml |
| 4',5,7-Trimethoxyflavone | Acetylcholinesterase | 47.1% Inhibition | 0.1 mg/ml |
| 4',5,7-Trimethoxyflavone | Butyrylcholinesterase | 46.2% Inhibition | 0.1 mg/ml |
| Genkwanin | Tyrosinase | Inhibition | Dose-dependent |
Investigational Approaches for Cellular Mechanisms of Action
To understand the biological effects of this compound at a cellular level, various investigational approaches are utilized. These methods aim to elucidate the signaling pathways and cellular processes modulated by the compound.
One key area of investigation is its anti-inflammatory mechanism. Studies on related flavonoids have shown that they can suppress the production of pro-inflammatory mediators. For example, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. chemfaces.com This inhibition is often accompanied by a reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that the compound acts at the transcriptional level. chemfaces.com
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation by flavonoids is a common area of research. For instance, the related compound eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) has been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα. nih.gov This is achieved by interfering with the IκB kinase (IKK) complex. nih.gov Similar mechanisms could be at play for this compound.
In the context of cancer research, studies focus on the compound's ability to reverse multidrug resistance. A key method involves assessing the accumulation of fluorescent substrates of drug efflux pumps, such as Hoechst 33342 for BCRP/ABCG2. nih.gov An increase in intracellular fluorescence in the presence of the compound indicates inhibition of the efflux pump. nih.gov Western blotting is another crucial technique used to determine if the compound affects the expression levels of transporter proteins like BCRP. nih.gov
Furthermore, cellular antioxidant activity assays are employed to understand how these compounds protect cells from oxidative stress. This can involve treating cells with an oxidizing agent and then measuring the levels of reactive oxygen species (ROS) with and without the compound. nih.gov For example, the protective effect of 4',5-dihydroxy-3',6,7-trimethoxyflavone against amyloid-beta-induced oxidative stress was demonstrated by measuring ROS levels in PC12 cells. nih.gov
Computational and in Silico Methodologies in Flavone Research Pertinent to 4 Hydroxy 3 ,5,7 Trimethoxyflavone
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.org This method is instrumental in understanding how 4'-Hydroxy-3',5,7-trimethoxyflavone might interact with various biological targets at a molecular level.
In the broader context of flavone (B191248) research, molecular docking studies have been extensively used to identify potential protein targets and elucidate binding mechanisms. For instance, studies have successfully docked various flavonoids into the active sites of enzymes like β-catenin, a key component in the Wnt signaling pathway, to identify potential inhibitors. nih.gov The binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions, are analyzed to rank the potential efficacy of different flavonoids. nih.govmdpi.com For example, in a study of flavonoids as inhibitors of the β-catenin/TCF4 complex, compounds with lower binding energies were considered to have higher inhibitory potential. nih.gov
Molecular docking has also been applied to investigate the interaction of flavonoids with proteins like the aryl hydrocarbon receptor (AhR), where flavonoids were shown to interact at the interface of the bHLH and PAS-A domains, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com This highlights the capability of docking to pinpoint specific binding sites and interaction types. mdpi.com The process often involves preparing a database of flavonoid structures and a model of the target protein, followed by the use of software like AutoDock or MOE to perform the docking calculations. mdpi.comnih.gov
While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the established methodologies in flavonoid research provide a clear framework for how such investigations would be conducted. The binding affinity and interaction patterns of this compound with various enzymes and receptors could be predicted, offering valuable hypotheses for subsequent experimental validation.
Molecular Dynamics Simulations for Complex Stability and Conformation
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. mdpi.comnih.gov MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. mdpi.com
In flavonoid research, MD simulations have been used to study the stability of flavonoid-protein complexes. mdpi.comnih.gov For example, simulations of flavonoid-β-lactoglobulin complexes have shown that the systems reach equilibrium and remain stable, with the ligand remaining within the binding pocket. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the compactness of the complex, and the solvent accessible surface area (SASA) to evaluate changes in the protein's surface exposure upon ligand binding. nih.govnih.gov
A study on the interaction of 5-hydroxy-3′,4′,7-trimethoxyflavone (a structurally related compound) with bovine serum albumin (BSA) utilized MD simulations to confirm the stability of the complex. The RMSD values of both the free protein and the complex were monitored over time, indicating that the complex remained stable. researchgate.net Such studies demonstrate the power of MD simulations to validate docking results and provide deeper insights into the conformational changes and stability of the flavonoid-protein interaction. mdpi.comresearchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov In the context of flavonoids, DFT calculations are crucial for understanding their antioxidant properties, reaction mechanisms, and spectroscopic characteristics. nih.govmdpi.com
DFT can be used to calculate various molecular properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are important for predicting chemical reactivity. mdpi.com The energy gap between HOMO and LUMO can indicate the molecule's stability. mdpi.com DFT is also employed to calculate bond dissociation enthalpy (BDE), which is a key parameter for evaluating the antioxidant activity of flavonoids through mechanisms like hydrogen atom transfer (HAT). nih.gov
Systematic DFT studies on various flavonoid derivatives have been conducted to understand the influence of the number and position of hydroxyl groups on their structural and energetic properties. nih.gov These studies often use functionals like B3LYP with appropriate basis sets to perform geometry optimization and frequency calculations. nih.govnih.gov While specific DFT studies on this compound are not detailed in the provided results, the established application of DFT to other flavonoids provides a clear precedent for its use in elucidating the electronic properties and reactivity of this specific compound. nih.govresearchgate.net
Predictive Pharmacological Analysis
In silico tools play a significant role in the early stages of drug discovery by predicting the pharmacological properties of compounds, including their potential biological activities and drug-likeness.
In silico Prediction of Broad Biological Activities for Flavonoids
Various computational tools and databases are available to predict the biological activity spectrum of compounds based on their chemical structure. nih.gov For flavonoids, these predictions can suggest potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. nih.govchemfaces.com For example, online tools can predict a wide range of biological activities, helping to prioritize compounds for further experimental testing. mdpi.com
The biological activities of this compound have been suggested to include antioxidant and anti-inflammatory effects. smolecule.com In silico prediction tools could be used to expand on these known activities and suggest novel therapeutic targets.
Assessment of Drug-likeness Properties
The "drug-likeness" of a compound refers to the likelihood that it can be developed into an oral drug with respect to its physicochemical properties. A key guideline for this is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
In silico tools can quickly calculate these properties for a given compound. For this compound (C18H16O6), these properties can be computed to assess its potential as a drug candidate. nih.gov Studies on other flavonoids have shown that in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a standard step in evaluating their therapeutic potential. phcogj.comunair.ac.id These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. rsc.org
Structure Activity Relationship Sar and Comparative Biological Activities of Methoxyflavones Informing 4 Hydroxy 3 ,5,7 Trimethoxyflavone Research
Influence of Hydroxyl and Methoxy (B1213986) Substituents on Flavone (B191248) Bioactivity
The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone skeleton are pivotal in defining the molecule's biological and pharmacological properties. These functional groups influence factors such as antioxidant capacity, anti-inflammatory effects, and anticancer potential by modulating the electronic properties, lipophilicity, and steric hindrance of the compound. chemfaces.com
In terms of antiproliferative activity, research has highlighted the importance of dihydroxyl moieties at the 5,4'- and 3',4'-positions of the flavone nucleus. nih.gov Generally, an increase in the number of methoxyl groups on the A-ring has been associated with enhanced antiproliferative activity, whereas an increase in B-ring methoxyl groups tends to reduce this activity. nih.govmedchemexpress.com The position of the methoxy group on the A-ring is also significant; for instance, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) have shown moderate activity, while 6-methoxyflavone (B191845) displayed no activity. nih.gov Conversely, a hydroxyl group on the A-ring can have opposing effects, with 6-hydroxyflavone (B191506) showing activity among monohydroxylated derivatives. nih.gov
From an antioxidant perspective, the number and location of hydroxyl groups are paramount, particularly on the B-ring. ontosight.ainih.gov Flavonoids with more hydroxyl groups on the B-ring generally exhibit higher antioxidant capacity. nih.gov The C2-C3 double bond in conjunction with a 4-carbonyl group in the C-ring also contributes to antioxidant activity by extending π-conjugation. ontosight.aichemicalbook.com Methylation of the phenolic hydroxyl groups can, in turn, reduce the free radical scavenging ability of flavonoids. nih.gov For instance, the presence of a 3-OH group is considered favorable for antioxidant activity. biosynth.com
Regarding anti-inflammatory properties, the substitution pattern again plays a crucial role. A methoxy group at the C7 position and a hydroxyl group at the C3' position have been suggested to enhance anti-inflammatory activity. chemicalbook.com The presence of hydroxyl groups at C5 and C7 on the A-ring and at C3' on the B-ring are also considered important for this effect. chemicalbook.com While the methoxy group can promote cytotoxic activity, its lipophilic nature can be a double-edged sword, potentially hindering water solubility and transport to target sites. chemfaces.com The incorporation of polar hydroxyl groups can help to mitigate these challenges by facilitating hydrogen bonding and stabilizing free radicals. chemfaces.com
In the context of anticancer activity, the synergistic role of hydroxyl and methoxy moieties is being explored. chemfaces.com It is suggested that 5-OH and/or 7-OH groups contribute to higher cytotoxicity. biosynth.com The strategic placement of these functional groups is key to achieving a balance between lipophilicity for membrane transfer and the capacity for hydrogen bonding to interact with biological targets. chemfaces.com
Comparative Analysis with Isomeric and Structurally Related Hydroxy/Methoxyflavones
To better understand the potential bioactivities of 4'-Hydroxy-3',5,7-trimethoxyflavone, it is informative to compare it with its isomers and structurally related methoxyflavones. The following subsections detail the comparative biological activities of several key analogs.
Several methoxyflavone analogs have demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.
5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF): This compound has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. chemicalbook.comresearchgate.netresearchgate.net It significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). chemicalbook.comresearchgate.net Furthermore, HTMF reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner. chemfaces.comresearchgate.net The mechanism of action involves the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory effects occur at the transcriptional level. chemfaces.comresearchgate.net
3,5,7-Trimethoxyflavone: This analog has been shown to inhibit the TNF-α-induced high expression and secretion of matrix metalloproteinase-1 (MMP-1), suggesting its potential in ameliorating skin damage associated with inflammation. medchemexpress.com
3-Hydroxy-3',4',5'-trimethoxyflavone: This flavone derivative is noted for its potential to modulate oxidative stress pathways and inhibit inflammatory mediators. biosynth.com Its anti-inflammatory effects are attributed to its interference with key enzymes and cytokines involved in the inflammatory response. biosynth.com
| Compound | Key Anti-inflammatory Findings |
| 5-Hydroxy-3',4',7-trimethoxyflavone | Inhibits NO, PGE2, TNF-α, IL-6, and IL-1β production; downregulates iNOS and COX-2 mRNA expression. chemfaces.comchemicalbook.comresearchgate.netresearchgate.net |
| 3,5,7-Trimethoxyflavone | Inhibits TNF-α-induced MMP-1 expression and secretion. medchemexpress.com |
| 3-Hydroxy-3',4',5'-trimethoxyflavone | Modulates oxidative stress pathways and interferes with inflammatory enzymes and cytokines. biosynth.com |
The antioxidant potential of methoxyflavones is a key aspect of their bioactivity, with the substitution pattern of hydroxyl and methoxy groups being a determining factor.
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF): This compound is recognized for its antioxidant properties. ontosight.airesearchgate.net The presence of the 5-hydroxyl group is a structural feature that often contributes to the radical scavenging capacity of flavonoids.
3,7-Dihydroxy-3',4',5'-trimethoxyflavone: This analog exhibits potential antioxidant properties due to its ability to scavenge free radicals and reduce oxidative damage in biological systems. biosynth.com
3-Hydroxy-7,8,2'-trimethoxyflavone: The mode of action for this compound involves its role as an antioxidant, effectively scavenging free radicals due to its polyphenolic structure. biosynth.com This activity is crucial for mitigating oxidative stress. biosynth.com
General Trends: Studies on trihydroxyflavones have shown that the ortho-dihydroxy group in the B-ring is a significant structural element for strong antioxidant activity. mdpi.com The presence of a 3-hydroxy group also contributes to this effect. mdpi.com The antioxidant activity of hydroxyflavones is highly dependent on the number and position of the hydroxyl groups. mdpi.com
| Compound | Key Antioxidant Findings |
| 5-Hydroxy-3',4',7-trimethoxyflavone | Possesses antioxidant properties, a common feature of flavonoids with a 5-hydroxyl group. ontosight.airesearchgate.net |
| 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | Demonstrates potential antioxidant activity through free radical scavenging. biosynth.com |
| 3-Hydroxy-7,8,2'-trimethoxyflavone | Acts as an antioxidant by scavenging free radicals. biosynth.com |
Several methoxyflavone analogs have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF): This compound has demonstrated efficacy in inhibiting the proliferation and inducing apoptosis in human breast cancer cells (MCF-7). nih.gov Its anti-proliferative effect was confirmed by MTT cytotoxicity assay, and apoptosis induction was shown through various staining methods. nih.gov HTMF encourages apoptosis by modulating apoptotic markers such as p53, Bcl-2, Bax, and cleaved PARP. nih.gov It has also been shown to have a stronger reversal effect on BCRP/ABCG2-mediated anticancer drug resistance compared to 3',4',7-trimethoxyflavone. nih.gov
4',5,7-Trimethoxyflavone (B192596) (TMF): TMF has been found to induce apoptosis in human gastric cancer cells (SNU-16) in a concentration-dependent manner. adooq.com This is evidenced by an increase in the sub-G1 phase, DNA fragmentation, and the proteolytic activation of caspase-3. adooq.commedchemexpress.com More recently, it was discovered that TMF can reduce PD-L1 expression in colorectal cancer cells, thereby enhancing the killing of tumor cells by T cells. nih.govnih.gov
3,7-Dihydroxy-3',4',5'-trimethoxyflavone: This compound is of interest in cancer research as it may influence pathways involved in cell proliferation and apoptosis. biosynth.com
3-Hydroxy-7,8,2'-trimethoxyflavone: This analog is analyzed for its anti-carcinogenic potential, offering a promising avenue for therapeutic developments. biosynth.com
| Compound | Key Anticancer and Apoptosis-Inducing Findings |
| 5-Hydroxy-3',4',7-trimethoxyflavone | Inhibits proliferation and induces apoptosis in MCF-7 breast cancer cells; reverses anticancer drug resistance. nih.govnih.gov |
| 4',5,7-Trimethoxyflavone | Induces apoptosis in SNU-16 gastric cancer cells; reduces PD-L1 expression in colorectal cancer cells. adooq.commedchemexpress.comnih.govnih.gov |
| 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | May influence cell proliferation and apoptosis pathways. biosynth.com |
| 3-Hydroxy-7,8,2'-trimethoxyflavone | Investigated for its potential anti-carcinogenic properties. biosynth.com |
Certain methoxyflavones have shown promise as antimicrobial and antifungal agents.
5-Hydroxy-3',4',7-trimethoxyflavone: This compound has been reported to possess antibacterial and antifungal activities. chemfaces.com
5-Hydroxy-3,7,4'-trimethoxyflavone: Isolated from Vitex gardneriana, this flavonoid has demonstrated promising antimicrobial activity against multidrug-resistant (MDR) bacterial strains, Staphylococcus aureus 358 and Escherichia coli 27, particularly when used in combination with antibiotics like norfloxacin (B1679917) and gentamicin. nih.gov This suggests its potential as a modulator of antibiotic activity to combat bacterial resistance. nih.gov
| Compound | Key Antimicrobial and Antifungal Findings |
| 5-Hydroxy-3',4',7-trimethoxyflavone | Exhibits antibacterial and antifungal properties. chemfaces.com |
| 5-Hydroxy-3,7,4'-trimethoxyflavone | Shows synergistic antimicrobial effects with antibiotics against MDR bacterial strains. nih.gov |
The ability of methoxyflavones to inhibit specific enzymes is a key mechanism underlying their biological activities.
Lipoxygenase (LOX) Inhibition: 5-Hydroxy-3',4',7-trimethoxyflavone has been identified as a prominent inhibitor of soybean lipoxygenase. chemfaces.com Molecular docking studies suggest that its binding within the LOX enzyme is stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking. chemfaces.com
iNOS and COX-2 Inhibition: As mentioned in the anti-inflammatory section, 5-Hydroxy-3',4',7-trimethoxyflavone significantly reduces the mRNA expression of iNOS and COX-2 in LPS-induced macrophages. chemfaces.comresearchgate.net Similarly, other methoxyflavones, such as 5,7-dimethoxyflavone (B190784), have been shown to markedly inhibit the production of NO and the expression of iNOS in activated RAW264.7 cells. nih.gov The anti-inflammatory action of these compounds is largely attributed to the inhibition of iNOS expression. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: While specific data on the listed analogs is limited in the provided context, flavonoids, in general, are known to interact with various enzymes. Further research is needed to elucidate the PTP1B inhibitory profile of these specific methoxyflavones.
| Enzyme Target | Inhibitory Profile of Related Flavones |
| Lipoxygenase (LOX) | 5-Hydroxy-3',4',7-trimethoxyflavone is a notable inhibitor. chemfaces.com |
| iNOS | 5-Hydroxy-3',4',7-trimethoxyflavone and 5,7-dimethoxyflavone inhibit iNOS expression. chemfaces.comresearchgate.netnih.gov |
| COX-2 | 5-Hydroxy-3',4',7-trimethoxyflavone downregulates COX-2 mRNA expression. chemfaces.comresearchgate.net |
| PTP1B | The inhibitory potential of these specific analogs requires further investigation. |
Antiviral Interactions of Analogs (e.g., SARS-CoV-2 Spike Protein for 5-hydroxy-7,3',4'-trimethoxyflavone)
The COVID-19 pandemic spurred intensive research into antiviral compounds, with flavonoids emerging as promising candidates. The interaction between the SARS-CoV-2 spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells, making it a key target for antiviral drugs. nih.gov
While direct studies on the interaction of 5-hydroxy-7,3',4'-trimethoxyflavone with the SARS-CoV-2 spike protein are limited, research on structurally related polymethoxyflavones (PMFs) from citrus species provides valuable insights. An in-silico study that screened 85 different flavonoids for their binding affinity to five key SARS-CoV-2 proteins, including the spike protein's receptor-binding domain (RBD), highlighted the potential of this class of compounds. nih.gov For instance, a study on polymethoxyflavones from Citrus depressa demonstrated their inhibitory activity against various SARS-CoV-2 spike proteins. nih.gov Specifically, compounds like 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (B1623877) and 5-hydroxy-3',4',6,7,8-pentamethoxyflavone showed significant inhibitory potential by likely disrupting the formation of the spike protein-hACE2 complex. nih.gov
Furthermore, computational docking studies of various phytochemicals with the SARS-CoV-2 spike protein have revealed the importance of specific structural features for binding. amazonaws.com These studies suggest that the presence and positioning of hydroxyl and methoxy groups can significantly influence the binding energy and interaction with key amino acid residues in the spike protein's binding domains. Although a direct analog, the findings for other polymethoxyflavones suggest that the methoxy and hydroxy groups of compounds like 5-hydroxy-7,3',4'-trimethoxyflavone could play a crucial role in their potential antiviral activity against SARS-CoV-2.
Mechanistic Insights from Related Flavonoid Analogs (e.g., MDM2-p53 binding, signal transduction pathway modulation)
The therapeutic effects of flavonoids often stem from their ability to modulate key cellular signaling pathways that are dysregulated in various diseases, including cancer. Insights from analogs of this compound shed light on its potential mechanisms of action.
A crucial target in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). mdpi.comresearchgate.net Overexpression of MDM2 leads to the degradation of p53, thereby promoting tumor cell survival. mdpi.com Consequently, inhibiting the MDM2-p53 interaction is a promising strategy to reactivate p53's tumor-suppressing functions.
Several studies have highlighted the potential of flavonoids to disrupt this interaction. For example, biflavonoids such as hinokiflavone (B190357) have been identified as MDM2 inhibitors. mdpi.comnih.gov Hinokiflavone has been shown to bind to the MDM2-MDMX RING domain, inhibiting MDM2-mediated ubiquitination and leading to the induction of apoptosis in cancer cells. mdpi.com This suggests that flavonoid structures can effectively occupy the p53 binding pocket on MDM2. The structural features of methoxyflavones, including the arrangement of their aromatic rings and substituent groups, could allow them to act as antagonists of the MDM2-p53 interaction. While direct evidence for this compound is pending, the activity of these analogs points to a plausible mechanism of action in cancer.
Beyond the MDM2-p53 axis, polymethoxylated flavones are known to modulate various signal transduction pathways involved in inflammation and cell proliferation. nih.gov A study on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, a structurally similar compound, demonstrated its ability to protect astrocytes against oxidative stress by interfering with cell signaling pathways and reducing intracellular reactive oxygen species. researchgate.net Furthermore, a study on the synthesis and biological activity of 5-hydroxy-3',4',7-trimethoxyflavone revealed its potent reversal effect on drug resistance in cancer cells mediated by the breast cancer resistance protein (BCRP/ABCG2). nih.govresearchgate.net This compound was found to suppress the expression of BCRP, highlighting another important mechanistic pathway. nih.govresearchgate.net The modulation of these critical signaling pathways by related methoxyflavones underscores the potential of this compound to exert its biological effects through a multi-targeted approach.
Future Research Perspectives and Translational Potential of 4 Hydroxy 3 ,5,7 Trimethoxyflavone
Advancements in Isolation, Derivatization, and Characterization Techniques
The study of 4'-Hydroxy-3',5,7-trimethoxyflavone relies on sophisticated methods for its extraction from natural sources, structural modification, and definitive identification.
Isolation: The initial step involves extraction from plant material, often using solvents like methanol (B129727), ethanol (B145695), or dichloromethane. phcogj.comnih.gov Traditional methods such as maceration and soxhlet extraction are employed, followed by fractionation using techniques like column chromatography (CC) with silica (B1680970) gel or medium pressure liquid chromatography (MPLC). nih.govd-nb.info More advanced and efficient methods, including ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are being increasingly used for flavonoids to improve yields and reduce extraction times. mdpi.com Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC), which separates the target compound from a complex mixture with high resolution. d-nb.info
Derivatization: Chemical modification, or derivatization, of the this compound scaffold is a key strategy to enhance its therapeutic properties. For instance, a study focused on a closely related compound, 3',4',7-Trimethoxyflavone, involved the synthesis of five new derivatives by adding a hydroxy or fluorine group at the C-5 position. nih.gov This process of creating analogues allows researchers to investigate structure-activity relationships (SAR), aiming to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov The hydroxyl group at the 4'-position on this compound is a prime site for such modifications, including glycosylation, to potentially improve solubility or alter biological activity. nih.gov
Characterization: The precise identification of the isolated and synthesized compounds is critical. A combination of spectroscopic techniques is used for structural elucidation. phcogj.comnih.gov
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. phcogj.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are indispensable for determining the exact arrangement of atoms and the connectivity of the carbon skeleton and its substituents. nih.govresearchgate.net
Ultraviolet (UV) Spectroscopy: Provides information about the flavonoid's chromophoric system, with shifts in absorption maxima upon addition of reagents like sodium methoxide (B1231860) helping to confirm the presence and location of hydroxyl groups. phcogj.com
Exploration of Novel Biological Pathways and Molecular Targets
Research into methoxyflavones has revealed a range of biological activities, and this compound and its isomers are implicated in several promising therapeutic pathways. Unlike many hydroxylated flavonoids, methoxylated variants often exhibit increased metabolic stability and membrane permeability, enhancing their oral bioavailability and potential to reach target tissues in vivo. nih.gov
Recent studies have begun to map the molecular interactions of this compound class, moving beyond general antioxidant descriptions to specific enzyme and pathway modulation.
| Biological Activity | Molecular Target/Pathway | Research Finding |
| Neuroprotection | Parthanatos Pathway (PARP-1 Inhibition) | 4'-Methoxyflavone, a related compound, was identified as an inhibitor of the parthanatos cell death pathway by reducing the synthesis of poly (ADP-ribose) polymer, protecting neurons from cell death. nih.gov This suggests a potential therapeutic avenue for neurodegenerative diseases. |
| Anti-inflammatory | LOX, iNOS, COX-2 | 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) demonstrated significant inhibitory activity against soybean lipoxygenase (LOX) and reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, indicating potent anti-inflammatory effects. chemfaces.com |
| Anticancer (Reversal of Drug Resistance) | BCRP/ABCG2 Transporter Protein | 5-Hydroxy-3',4',7-trimethoxyflavone was synthesized and found to be a more potent inhibitor of the BCRP/ABCG2 drug efflux pump than its parent compound. nih.gov It reversed multidrug resistance in cancer cells by suppressing the expression of this transporter. nih.gov |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | The related 4',5,7-Trimethoxyflavone (B192596) has been shown to inhibit both AChE and BChE, enzymes relevant to the pathology of Alzheimer's disease. caymanchem.com |
These findings highlight that this compound likely acts on multiple targets. Its anti-inflammatory and neuroprotective potential, combined with its ability to modulate drug resistance in cancer, makes it a multifaceted candidate for further investigation.
Synthetic Biology Approaches for Sustainable Production
The traditional extraction of flavonoids from plants is often limited by low yields, dependence on geographical and seasonal factors, and the large amounts of biomass required. biotechrep.irnih.gov Synthetic biology offers a transformative and sustainable alternative for the production of high-value compounds like this compound. biotechrep.irfrontiersin.org This approach involves engineering the metabolic pathways of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to serve as cellular factories. mdpi.com
The core of this strategy involves assembling the specific biosynthetic pathway for the target flavonoid within a microbial host. nih.gov The canonical flavonoid pathway begins with precursors like phenylalanine or tyrosine, which are converted through a series of enzymatic steps to a central flavonoid scaffold, such as naringenin. frontiersin.org To produce this compound, this core pathway would need to be supplemented with specific tailoring enzymes, particularly O-methyltransferases (OMTs), which attach methyl groups at the required positions.
Key Strategies in Synthetic Biology for Flavonoid Production
| Strategy | Description |
| Pathway Engineering | Assembling all necessary biosynthetic genes (e.g., PAL, C4H, 4CL, CHS, CHI) and specific tailoring enzymes (e.g., O-methyltransferases) into a suitable microbial host. biotechrep.irfrontiersin.org |
| Chassis Optimization | Modifying the host microorganism to enhance precursor supply (e.g., malonyl-CoA) and divert metabolic flux towards flavonoid production. biotechrep.ir |
| Enzyme Engineering | Improving the activity, specificity, and stability of key enzymes in the pathway, or creating novel enzymes for non-natural flavonoids. mdpi.com |
| Gene Dosage & Expression Tuning | Optimizing the expression levels of each pathway gene to prevent the accumulation of toxic intermediates and maximize the final product yield. biotechrep.ir |
| Cell-Free Biosynthesis | Using purified enzymes in vitro to produce the target compound, which allows for precise control over reaction conditions and avoids issues of cell toxicity. mdpi.com |
By leveraging these synthetic biology tools, it is feasible to develop a robust and scalable fermentation process for the on-demand, sustainable production of this compound, overcoming the limitations of agricultural sourcing. biotechrep.irnih.gov
Role as a Lead Compound in Drug Discovery and Development
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better drug-like properties. This compound exhibits several characteristics that make it an excellent candidate for a lead compound in drug discovery programs. researchgate.net
Its methoxylated structure provides a metabolically stable core, which is a desirable feature for drug candidates. nih.gov The identified biological activities in neuroprotection, inflammation, and cancer provide clear starting points for therapeutic development. nih.govnih.govchemfaces.com
The most compelling case for its role as a lead compound comes from research aimed at overcoming multidrug resistance in cancer. In one study, the scaffold of a closely related trimethoxyflavone was systematically modified to create derivatives with enhanced activity. nih.gov The synthesized 5-hydroxy-3',4',7-trimethoxyflavone was identified as a highly potent agent that could reverse resistance to chemotherapy by inhibiting the BCRP/ABCG2 transporter. nih.gov This work exemplifies the process of using a natural flavonoid as a template to design and synthesize more potent and specific drug candidates.
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to pinpoint the exact structural features required for potency against specific targets like PARP-1 or BCRP. nih.govpreprints.org
Pharmacokinetic Optimization: Further modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Target Validation: Using advanced chemical biology and genetic techniques to confirm its mechanism of action in relevant disease models.
The potential of this compound as a scaffold for new medicines is significant, particularly in addressing complex diseases where novel mechanisms of action are urgently needed.
Q & A
Basic Research Questions
Q. How is 4'-Hydroxy-3',5,7-trimethoxyflavone isolated and structurally characterized from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC for purification. Structural elucidation employs NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) to confirm the positions of hydroxyl and methoxy groups. For example, it has been isolated from Kaempferia parviflora rhizomes using these methods, with purity verified via HPLC ≥98% .
Q. What in vitro assays are commonly used to evaluate its bioactivity?
- Methodological Answer : Key assays include:
- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays at concentrations like 0.1 mg/ml, showing ~47% inhibition .
- Antioxidant activity : Trolox Equivalent Antioxidant Capacity (TEAC) assay at 1–10 µM concentrations to quantify radical scavenging .
- Cell-based assays : Apoptosis induction in cancer cells (e.g., SNU-16 gastric cells) via sub-G1 phase analysis, Annexin V/PI staining, and caspase-3 activation .
Q. What are the primary challenges in achieving reproducible solubility for pharmacokinetic studies?
- Methodological Answer : Due to poor water solubility, researchers use co-solvents (e.g., PEG400/propylene glycol mixtures) or nanoformulation strategies. Stability studies require storage at -20°C to maintain integrity over ≥4 years .
Advanced Research Questions
Q. How do molecular docking and MD simulations explain its differential binding to the Ah receptor (AhR) compared to structural analogs?
- Methodological Answer : Docking simulations (e.g., CHARMM-based protocols) and 20–30 ns MD trajectories reveal that 4',5,7-trimethoxyflavone binds AhR via hydrogen bonds with Ser365 and Gln383, while its isoflavone analog interacts with Gly321 and His336. The flavone’s orientation results in weaker interactions with key residues (e.g., Phe295), explaining its lack of CYP1A1 activation compared to the isoflavone .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., 3',4',5-trimethoxy vs. 4',5,7-trimethoxy) alter activity. For instance, 5,7,4'-trimethoxyflavone shows apoptosis induction, while 3',4',5-trimethoxy analogs may lack efficacy .
- Assay conditions : Variations in cell lines (e.g., RAW 264.7 vs. Calu-3) or concentrations (e.g., 10 µM vs. 100 µM) impact outcomes. Standardized protocols (e.g., MTT assay at 48–72 hrs) improve reproducibility .
Q. What strategies optimize the compound’s stability in formulation studies?
- Methodological Answer : Stability is enhanced via:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage.
- Protection from oxidation : Use of inert gas (N₂/Ar) during solvent preparation and storage in amber vials .
Q. How do methoxy group positions influence structure-activity relationships (SAR) in flavonoid derivatives?
- Methodological Answer : SAR studies compare analogs like 5,7,4'-trimethoxyflavone (apoptosis-inducing) and 3',5,7-trimethoxyflavone (inactive). Methoxy groups at C-5 and C-7 enhance membrane permeability, while C-4' substitution modulates receptor binding. Computational tools (e.g., molecular hydrophobicity potential maps) predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
